molecular formula C16H15NO3 B14447725 5-Acetamido-3-biphenylylacetic acid CAS No. 75852-43-6

5-Acetamido-3-biphenylylacetic acid

Cat. No.: B14447725
CAS No.: 75852-43-6
M. Wt: 269.29 g/mol
InChI Key: HYUJEAPUCMAAOZ-UHFFFAOYSA-N
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Description

5-Acetamido-3-biphenylylacetic acid is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group attached to a biphenyl structure, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-3-biphenylylacetic acid typically involves the acylation of 3-biphenylylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-3-biphenylylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

5-Acetamido-3-biphenylylacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Acetamido-3-biphenylylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    3-Acetamido-5-acetylfuran: Shares the acetamido group but has a different core structure.

    5-Acetamido-2-hydroxy benzoic acid: Similar acetamido group but with a hydroxyl group and benzoic acid structure.

Uniqueness: 5-Acetamido-3-biphenylylacetic acid is unique due to its biphenyl core, which provides distinct chemical and physical properties compared to other acetamido compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

75852-43-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-(3-acetamido-5-phenylphenyl)acetic acid

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-8-12(9-16(19)20)7-14(10-15)13-5-3-2-4-6-13/h2-8,10H,9H2,1H3,(H,17,18)(H,19,20)

InChI Key

HYUJEAPUCMAAOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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